Ethyl 6-(3,4-dimethoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
Description
Ethyl 6-(3,4-dimethoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate (CAS: 2097977-71-2) is a heterocyclic compound featuring a pyridazine core substituted with a 3,4-dimethoxyphenyl group and an ester moiety. Its structure combines a dihydropyridazine ring system, which is partially unsaturated, with electron-donating methoxy groups on the aromatic ring. This compound is synthesized via cyclization and functionalization reactions, as inferred from supplier data .
Properties
IUPAC Name |
ethyl 3-(3,4-dimethoxyphenyl)-6-oxo-1H-pyridazine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-4-22-15(19)10-8-11(16-17-14(10)18)9-5-6-12(20-2)13(7-9)21-3/h5-8H,4H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZQIZDTAAQSSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NNC1=O)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-(3,4-dimethoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C14H15N3O4
- Molecular Weight : 287.29 g/mol
- IUPAC Name : this compound
Synthesis
This compound can be synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions. The synthesis typically involves:
- Formation of the Dihydropyridazine Ring : Utilizing starting materials such as ethyl acetoacetate and hydrazine derivatives.
- Introduction of the Dimethoxyphenyl Group : This is achieved through electrophilic aromatic substitution reactions.
- Carboxylation : The final step involves introducing the carboxylate group to yield the target compound.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds generally range from 0.5 to 10 μg/mL, demonstrating their potential as antimicrobial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro assays using human cancer cell lines have demonstrated that it can inhibit cell proliferation significantly. The half-maximal inhibitory concentration (IC50) values are reported to be in the low micromolar range (approximately 1–5 μM), indicating potent activity against cancer cells such as HCT116 (colon cancer) and HepG2 (liver cancer) .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokine levels in cellular models, which could have implications for treating inflammatory diseases .
The biological activities of this compound are likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways, leading to cell death.
- Modulation of Immune Response : By affecting cytokine production, it may modulate immune responses.
Study on Anticancer Activity
In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer effects of a series of pyridazine derivatives, including this compound. The study utilized MTT assays to assess cell viability across various concentrations. The results indicated that this compound exhibited comparable activity to established chemotherapeutics .
Antimicrobial Efficacy Assessment
Another study focused on the antimicrobial efficacy of related compounds against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The results showed that derivatives with similar structures significantly inhibited MRSA growth with MIC values as low as 0.25 μg/mL .
Scientific Research Applications
Synthesis of Ethyl 6-(3,4-dimethoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
The compound can be synthesized through a multi-step process involving the reaction of appropriate precursors. The synthetic pathway typically involves the formation of the pyridazine ring followed by esterification to yield ethyl 6-(3,4-dimethoxyphenyl)-3-oxo derivatives. Detailed methodologies can be found in chemical literature that describe the conditions and yields associated with various synthetic routes.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For example:
- Mechanism of Action : Research indicates that similar compounds may induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of apoptosis-related proteins .
- Case Studies : In vitro studies have shown that derivatives exhibit cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Antioxidant Activity
Compounds like this compound have been evaluated for their antioxidant properties:
- Free Radical Scavenging : Studies demonstrate significant scavenging activity against free radicals, which is crucial for preventing oxidative stress-related diseases .
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties:
- Mechanism : It is hypothesized that the compound can inhibit neuroinflammation and protect neuronal cells from damage due to oxidative stress .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been explored:
- Research Findings : Animal model studies indicate that it may reduce markers of inflammation, suggesting potential applications in treating inflammatory diseases .
Summary of Findings
Comparison with Similar Compounds
Ethyl 6-Oxo-4-(Trifluoromethyl)-1-[3-(Trifluoromethyl)phenyl]-1,6-Dihydropyridazine-3-carboxylate (CAS: 478067-01-5)
- Key Differences :
- The trifluoromethyl (-CF₃) groups at positions 4 and 3-phenyl enhance lipophilicity and metabolic stability compared to the methoxy (-OCH₃) groups in the target compound.
- The fully oxidized pyridazine ring (1,6-dihydro vs. 2,3-dihydro) alters conjugation and redox properties.
- Relevance : The presence of electron-withdrawing -CF₃ groups may influence binding affinity in enzyme inhibition studies, whereas methoxy groups in the target compound could enhance π-π stacking interactions .
Ethyl 6-(2-Methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate (CAS: 2098091-95-1)
- Key Differences :
Pyrimidine and Benzamide Analogs
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Key Differences :
- A benzamide backbone replaces the pyridazine ring, resulting in a fully saturated structure.
- The 3,4-dimethoxyphenethylamine moiety is shared, but the absence of a heterocyclic core reduces rigidity and conjugation.
- Data : Rip-B exhibits a melting point of 90 °C and was synthesized via benzoylation of 3,4-dimethoxyphenethylamine (80% yield) .
Ethyl (4S,5S)-5-Benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-6-hydroxy-3-(4-methoxyphenyl)-2-oxohexahydropyrimidine-4-carboxylate
- Key Differences :
- A pyrimidine ring replaces pyridazine, with additional hydroxyl and benzyl substituents.
- The hexahydropyrimidine system is fully saturated, contrasting with the partially unsaturated dihydropyridazine in the target compound.
- Relevance : The hydroxy group may confer hydrogen-bonding capacity, while the benzyl group increases steric hindrance .
Triazole and Chromene Derivatives
2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-Triazole-3-yl)thio)acetic Acid Esters
- Key Differences :
- A triazole ring replaces pyridazine, introducing sulfur and nitrogen heteroatoms.
- The acetic acid ester side chain differs from the ethyl carboxylate in the target compound.
- Data : These derivatives were synthesized via esterification and analyzed for acute toxicity using computational models (e.g., GUSAR software) .
Ethyl 4-({7-[2-(4-Methoxyphenyl)-2-oxoethoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate
- Key Differences :
- A chromene-oxygenated scaffold replaces the pyridazine core.
- The 4-methoxyphenyl group contrasts with the 3,4-dimethoxy substitution in the target compound.
- Relevance: Chromene derivatives are known for antioxidant and anti-inflammatory activities, suggesting divergent applications compared to pyridazines .
Structural and Functional Analysis
Substituent Effects
- Methoxy Groups: The 3,4-dimethoxyphenyl group in the target compound enhances electron density and steric bulk compared to monosubstituted analogs (e.g., 2-methoxyphenyl in ). This may improve binding to aromatic receptors or enzymes .
- Ester vs. Amide : The ethyl carboxylate group in the target compound offers hydrolytic instability relative to the amide bond in Rip-B, impacting pharmacokinetics .
Crystallographic and Conformational Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
